ethyl 1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of ethyl acetoacetate and methylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly and cost-effective alternatives for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Ethyl 1-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: This compound has a similar structure but with a substituted phenyl group, which can alter its chemical and biological properties.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: The presence of a chloro group can significantly impact the reactivity and applications of this derivative.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Biological Activity
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with EMPC, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is known for its versatile pharmacological profiles. The structure can be described as follows:
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 168.15 g/mol
The compound features a pyrazole ring, which contributes to its biological activity through various mechanisms, including interaction with specific receptors and enzymes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including EMPC. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
A study reported that EMPC exhibited significant cytotoxic effects against these cell lines, with IC₅₀ values indicating potent antiproliferative activity .
Antimicrobial Activity
EMPC has also demonstrated antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial and fungal strains. In particular, studies have shown that EMPC can inhibit the growth of:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli
- Fungal Strains : Candida albicans
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neurological Effects
Emerging research suggests that EMPC may interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. Compounds similar to EMPC have been identified as partial agonists at TAARs, showing potential for treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Schizophrenia
- Depression
The affinity of EMPC for TAARs positions it as a candidate for further exploration in neuropharmacology .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of EMPC against multiple cancer cell lines, demonstrating a dose-dependent response and significant inhibition of cell proliferation.
- Antimicrobial Study : Another investigation focused on the antimicrobial activity of EMPC, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.
- Neurological Activity : Research into the interaction of EMPC with TAARs highlighted its potential as a therapeutic agent for CNS disorders, emphasizing the need for further preclinical studies.
Properties
IUPAC Name |
ethyl 2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONYZXPIJGYYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618010 | |
Record name | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197079-26-8 | |
Record name | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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